molecular formula C10H8N2O3 B6179284 1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid CAS No. 1521569-79-8

1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B6179284
CAS No.: 1521569-79-8
M. Wt: 204.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features both an imidazole ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both the hydroxyphenyl group and the imidazole ring, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1521569-79-8

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.